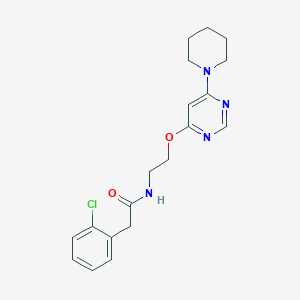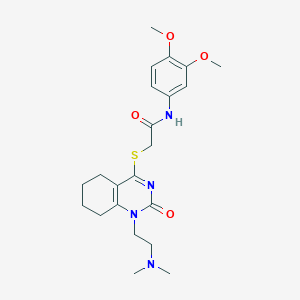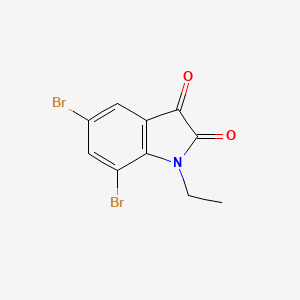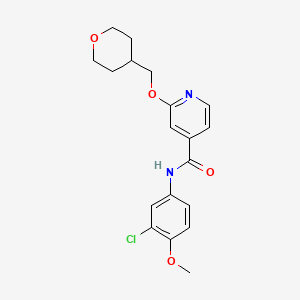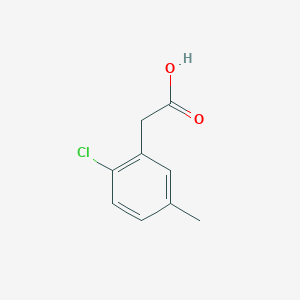
(2-Chloro-5-methylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “(2-Chloro-5-methylphenyl)acetic acid” is C9H9ClO2 . The SMILES string representation is Cc1ccc (Cl)c (CC (O)=O)c1 . The InChI code is 1S/C9H9ClO2/c1-6-2-3-8 (10)7 (4-6)5-9 (11)12/h2-4H,5H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis
“(2-Chloro-5-methylphenyl)acetic acid” has a molecular weight of 184.62 . It has a melting point range of 116-120 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A key area of research for (2-Chloro-5-methylphenyl)acetic acid involves its use in the synthesis of compounds with potential anticancer activity. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was explored for its anticancer properties in vitro. The study focused on an improved drug preparation method that is simpler, more economical, and convenient, yielding a significant overall production efficiency. This advancement suggests potential for developing new anticancer agents (Liu Ying-xiang, 2007).
Pharmacological Profile
Research into the pharmacological profile of new derivatives, such as the study of a pyrrolizine derivative that inhibits cyclo-oxygenase and 5-lipoxygenase enzymes, demonstrates the broader application potential of compounds related to (2-Chloro-5-methylphenyl)acetic acid. This compound exhibited a range of pharmacological activities including antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative effects without causing gastrointestinal damage, highlighting the therapeutic versatility of related compounds (S. Laufer et al., 1994).
Analytical and Environmental Applications
Another significant application area is in analytical and environmental chemistry, where derivatives of (2-Chloro-5-methylphenyl)acetic acid, such as 4-chloro-2-methylphenoxy acetic acid (MCPA), are analyzed for their presence in complex matrices. The development of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography represents an efficient technique for the sensitive and selective trace determination of MCPA in biological and environmental samples. This approach showcases the compound's relevance in environmental monitoring and safety assessments (F. Omidi et al., 2014).
Interaction with Metal Ions
Further investigations into the interaction of anti-inflammatory drugs related to (2-Chloro-5-methylphenyl)acetic acid with metal ions like Zn(II), Cd(II), and Pt(II) have been conducted. These studies aim to understand the complex formation between such compounds and metal ions, which has implications for both medicinal chemistry and the development of new therapeutic agents. This research contributes to a deeper understanding of the molecular interactions and potential bioactivity of metal-drug complexes (C. Dendrinou-Samara et al., 1998).
Material Science and Polymer Synthesis
In material science, (2-Chloro-5-methylphenyl)acetic acid derivatives have been utilized in the synthesis of novel optically active polyamides, demonstrating the compound's versatility beyond pharmacological applications. These polyamides, synthesized via microwave-assisted techniques, exhibit good yields and moderate inherent viscosities, along with promising solubility profiles. Such research underscores the potential of (2-Chloro-5-methylphenyl)acetic acid derivatives in the development of new materials with specific optical properties (S. Mallakpour & M. Taghavi, 2008).
Safety And Hazards
As with any chemical, proper safety precautions should be taken when handling “(2-Chloro-5-methylphenyl)acetic acid”. It is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, and the area should be well-ventilated .
Eigenschaften
IUPAC Name |
2-(2-chloro-5-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLYJSVLGHEJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methylphenyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

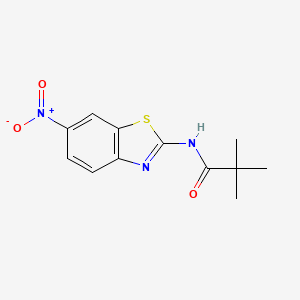
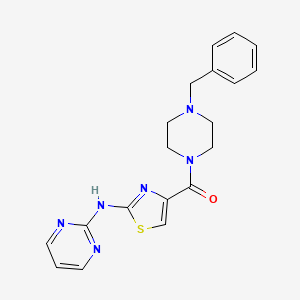
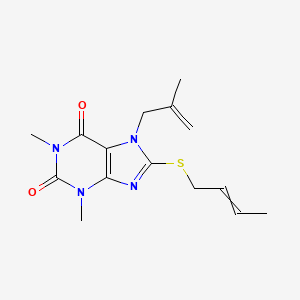
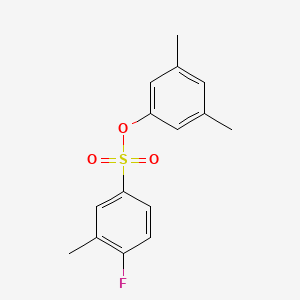
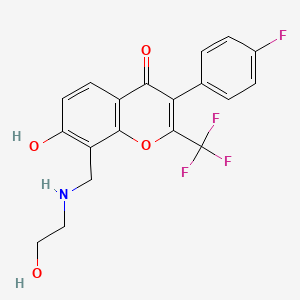
![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2766704.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)
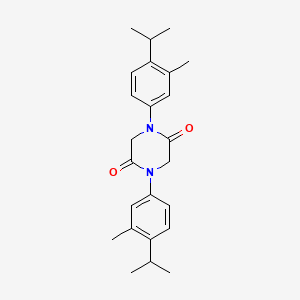
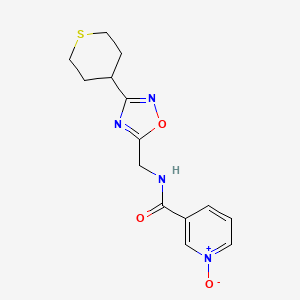
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2766710.png)
